molecular formula C20H11ClF3N3S2 B1621105 2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 266361-97-1

2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No.: B1621105
CAS No.: 266361-97-1
M. Wt: 449.9 g/mol
InChI Key: CIWGAHOGELTZOC-UHFFFAOYSA-N
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Description

2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole is a complex organic compound belonging to the thiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized via multi-step organic synthesis processes

Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. Techniques such as solvent selection, temperature control, and catalysis are employed to ensure efficiency. Industrial methods might also include continuous flow synthesis to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The aromatic groups in the compound can undergo electrophilic and nucleophilic substitution reactions.

  • Oxidation and Reduction: : Functional groups within the compound may be oxidized or reduced to modify the compound's properties.

  • Cyclization: : Formation of the thiazole ring is an essential step in the synthesis process, involving cyclization reactions.

Common Reagents and Conditions

  • Substitution Reagents: : Reagents like halogens, trifluoromethyl groups, and others.

  • Oxidizing Agents: : Reagents such as potassium permanganate or chromium trioxide.

  • Reducing Agents: : Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The primary products from these reactions include various derivatives of the original compound, where the substitution, oxidation, or reduction has altered specific functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block in synthesizing other complex organic molecules.

  • Biology: : Investigated for its potential bioactive properties, such as antimicrobial or anticancer activities.

  • Medicine: : Explored for its potential use in developing new pharmaceuticals.

  • Industry: : Utilized in materials science for creating advanced polymers or electronic materials.

Mechanism of Action

The compound's mechanism of action largely depends on the functional groups and their interaction with biological targets. It may act by:

  • Binding to enzymes or receptors: : Affecting biochemical pathways.

  • Interacting with cellular membranes: : Modifying cellular processes.

  • Influencing gene expression: : Potentially altering biological responses.

Molecular Targets and Pathways

The compound may interact with specific proteins, DNA, or other cellular components, influencing pathways such as signal transduction, gene regulation, or enzymatic activity.

Comparison with Similar Compounds

When comparing 2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole with other similar compounds, its unique structural features and functional groups stand out.

List of Similar Compounds

  • Thiazole derivatives: : Other compounds within the thiazole family.

  • Pyridyl-substituted thiazoles: : Compounds with similar pyridyl groups attached to the thiazole ring.

  • Trifluoromethylphenyl derivatives: : Compounds featuring trifluoromethylphenyl groups attached to various aromatic rings.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an intriguing subject for ongoing research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-6-pyridin-2-ylsulfanylpyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF3N3S2/c21-16-9-13(10-18(27-16)29-17-6-1-2-7-25-17)19-26-15(11-28-19)12-4-3-5-14(8-12)20(22,23)24/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWGAHOGELTZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=NC(=CC(=C2)C3=NC(=CS3)C4=CC(=CC=C4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF3N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381896
Record name 2-[2-chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266361-97-1
Record name 2-[2-chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
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2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
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